molecular formula C21H28N2O3S B2748849 1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine CAS No. 2305449-58-3

1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine

Cat. No.: B2748849
CAS No.: 2305449-58-3
M. Wt: 388.53
InChI Key: OHJXMSJJQFMPAA-UHFFFAOYSA-N
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Description

1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 5-ethoxy-2,4-dimethylbenzenesulfonyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-ethoxy-2,4-dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine typically involves multiple steps:

    Formation of the sulfonyl chloride intermediate: The starting material, 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride, is prepared by reacting 5-ethoxy-2,4-dimethylbenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 4-methylphenylpiperazine in the presence of a base such as triethylamine (TEA) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale synthesis: Utilizing continuous flow reactors to ensure efficient mixing and reaction control.

    Purification: Employing techniques such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 5-ethoxy-2,4-dimethylbenzenesulfonic acid derivatives.

    Reduction: Formation of 5-ethoxy-2,4-dimethylbenzenesulfide derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-ethoxy-2,4-dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)-4-phenylpiperazine: Similar structure but lacks the 4-methyl group on the phenyl ring.

    1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)-4-(4-chlorophenyl)piperazine: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

1-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine is unique due to the specific combination of substituents on the piperazine ring and the sulfonyl group. This unique structure may confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-(5-ethoxy-2,4-dimethylphenyl)sulfonyl-4-(4-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-5-26-20-15-21(18(4)14-17(20)3)27(24,25)23-12-10-22(11-13-23)19-8-6-16(2)7-9-19/h6-9,14-15H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJXMSJJQFMPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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